1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (TCDBPAD) is a chemical compound that has been studied theoretically to obtain optimized geometry, vibrational frequencies, and corresponding vibrational assignments .
Synthesis Analysis
A series of aryl-piperazine derivatives of TCDBPAD were designed and synthesized. The chemical structures of the desired compounds were identified by 1 H NMR, ESI-MS, and elementary analysis .Molecular Structure Analysis
The molecular structure of TCDBPAD has been calculated theoretically to obtain optimized geometry and vibrational frequencies. Charge transfer within the molecule was evaluated using HOMO and LUMO analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of TCDBPAD, such as its optimized geometry and vibrational frequencies, have been calculated theoretically .Scientific Research Applications
Molecular Structure and Chemical Reactivity 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3, 5-dione (TCDBPAD) has been studied for its molecular structure and chemical reactivity. Theoretical calculations have provided insights into its optimized geometry, vibrational frequencies, and vibrational assignments. Charge transfer within the molecule was evaluated using HOMO and LUMO analysis, and the stability of the molecule was analyzed using NBO analysis. Additionally, molecular docking studies suggest potential use in treating cardiovascular and cerebrovascular diseases (Ranjith, 2022).
Spectroscopic Analysis Spectroscopic (FT-IR, FT-Raman) and computational studies on the compound have been conducted. These studies involve evaluating the optimized molecular structure, vibrational frequencies, and vibrational assignments. The charge transfer within the molecule, its stability, molecular electrostatic potential, and its role in non-linear optics have been investigated (Renjith, 2014).
Synthesis and Biological Evaluation A series of arylpiperazine derivatives of the compound have been synthesized and tested for biological activity. These derivatives were evaluated in vitro against various viruses, including HIV-1, HBV, Yellow fever virus, and Bovine viral diarrhea virus. Some derivatives showed modest activity against these viruses (Kossakowski, 2009).
Potential in Anti-Cancer and Anti-Angiogenesis Therapy Research on aryl-piperazine derivatives of the compound has shown potential in anti-cancer and anti-angiogenesis applications. These derivatives demonstrated potent anti-tumor activity in proliferation and migration assays, suggesting a new direction for investigations into aryl-piperazine derivatives as novel anti-tumor and anti-angiogenesis agents (Guo, 2020).
Future Directions
The future directions for the study of TCDBPAD could involve further exploration of its derivatives, particularly their anti-cancer and anti-angiogenesis activities . This work may impart new direction for the investigations of aryl-piperazine derivatives and lead to the development of potent novel anti-tumor and anti-angiogenesis agents .
Mechanism of Action
Target of Action
It’s known that this compound and its derivatives have shown potent anti-tumor activity , suggesting that it may target proteins or pathways involved in cell proliferation and migration.
Mode of Action
It’s known that certain derivatives of this compound have demonstrated significant anti-tumor activity . This suggests that EN300-365726 may interact with its targets to inhibit cell proliferation and migration, key processes in tumor growth and metastasis.
Result of Action
The result of EN300-365726’s action is a significant anti-tumor activity. Specifically, certain derivatives of this compound have shown potent anti-tumor activity with IC50 values ranging from 7.1 to 15.9μM . This suggests that EN300-365726 may induce cell death or inhibit cell proliferation in tumor cells, thereby preventing tumor growth and progression.
Properties
IUPAC Name |
1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl4NO4/c1-19-11(20-2)9(14)3-4(8(18)16-7(3)17)10(11,15)6(13)5(9)12/h3-4H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICZYVTTZGMJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)NC3=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.